Phlebiakauranol aldehyde

Description

Contextualization of Diterpenoid Natural Products

Diterpenoids are a large and structurally diverse class of natural products, with over 18,000 known compounds. Primarily produced by plants and fungi, they are biosynthesized from geranylgeranyl pyrophosphate (GGPP). nih.gov This class of molecules is characterized by a C20 carbon skeleton, which can be arranged into a multitude of cyclic systems, leading to significant structural diversity.

Among the various structural types of diterpenoids, the kauranes and gibberellins (B7789140) are particularly noteworthy. Kaurane (B74193) diterpenoids, and specifically the ent-kaurane stereoisomers, are widely distributed in terrestrial plants and are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govmedchemexpress.comidexx.dk They are often considered intermediates in the biosynthesis of gibberellins. idexx.dk

Gibberellins are well-known as phytohormones that regulate various aspects of plant growth and development. unam.mxbiomedpharmajournal.org Interestingly, gibberellins are also produced by certain fungi, such as Gibberella fujikuroi, the fungus from which they were first isolated. unam.mxunibo.it The biosynthetic pathways of gibberellins in plants and fungi have evolved independently, showcasing a fascinating example of convergent evolution. unibo.itnih.govmdpi.com The study of diterpenoids like kauranes and gibberellins is a vibrant area of natural products research, driven by their complex chemistry and potent biological activities. medchemexpress.com

Significance of Fungal Metabolites in Chemical Biology

Fungi are prolific producers of a vast array of secondary metabolites, which are low-molecular-weight compounds not directly essential for their growth but crucial for their survival and ecological interactions. aau.edu.et These metabolites exhibit a remarkable diversity of chemical structures and biological activities, making them a cornerstone of drug discovery and chemical biology. aau.edu.et Historically, fungal metabolites have provided humanity with life-saving medicines, most notably penicillin, the first discovered antibiotic.

The ecological success of fungi is, in large part, due to their ability to produce and deploy these bioactive compounds. Fungal metabolites can act as antimicrobial agents, toxins (mycotoxins), or signaling molecules. In chemical biology, these compounds are invaluable tools for probing biological pathways and understanding cellular processes. Their often potent and specific interactions with biological targets make them excellent lead compounds for the development of new therapeutic agents.

A significant feature of fungal secondary metabolism is that the genes responsible for the biosynthesis of a particular compound are often located together on the chromosome in what is known as a biosynthetic gene cluster. This genetic organization facilitates the discovery and characterization of new metabolic pathways and provides a platform for the biosynthetic engineering of novel compounds.

Overview of Phlebiakauranol Aldehyde as a Bioactive Compound

This compound is a kaurane-type diterpenoid that was first isolated from the corticioid fungus Punctularia atropurpurascens. unibo.itsciengine.com This compound has garnered attention in the field of natural products research due to its pronounced biological activities. Specifically, this compound has been shown to possess strong antifungal, antibacterial, and cytotoxic properties. sciengine.com

The bioactivity of this compound is thought to be primarily attributable to the presence of an aldehyde functional group and multiple hydroxyl groups within its structure. medchemexpress.com Studies have shown that the corresponding alcohol derivative of this compound, which lacks the aldehyde group, exhibits significantly weaker biological effects. This highlights the importance of the aldehyde moiety for its potent activity.

Punctularia atropurpurascens is known to produce other bioactive metabolites, including various terphenylquinones like phlebiarubrone and its hydroxylated derivatives. However, this compound stands out for its potent and broad-spectrum biological profile. The following tables summarize the reported antifungal and cytotoxic activities of this compound.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC (μg/ml) |

|---|---|

| Aspergillus ochraceus | 10-20 |

| Botrytis cinerea | 1-2 |

| Fusarium fujikuroi | 5-10 |

| Mucor miehei | 20-50 |

| Nematospora coryli | 1-2 |

| Paecilomyces variotii | 5-10 |

| Penicillium notatum | 5-10 |

| Saccharomyces cerevisiae is. gal. | 1-2 |

| Septoria tritici | 1-2 |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (μg/ml) |

|---|---|

| L1210 (mouse leukemia) | 2.5 |

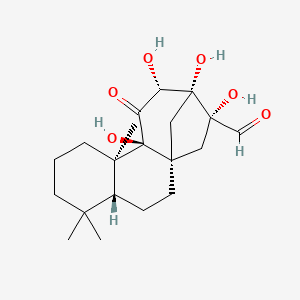

Structure

3D Structure

Properties

CAS No. |

57743-92-7 |

|---|---|

Molecular Formula |

C20H30O6 |

Molecular Weight |

366.45 |

IUPAC Name |

(1S,4R,9R,10S,12R,13R,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |

InChI |

InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

YRNWJHCNUMMHJM-DZMXAUPWSA-N |

SMILES |

CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Occurrence and Isolation of Phlebiakauranol Aldehyde from Biological Sources

Identification of Fungal Producers

The production of phlebiakauranol aldehyde is associated with specific species of corticioid (crust-like) fungi. These fungi are typically found growing on decaying wood, where they play a role in decomposition.

Punctularia atropurpurascens, a saprotrophic basidiomycete, is a well-documented primary source of this compound. nih.govthieme-connect.com This fungus is characterized by its growth on decaying wood, particularly oak species (Quercus), and the production of a distinctive purplish exudate. thieme-connect.comunibo.it Scientific investigations have successfully isolated this compound from cultures of P. atropurpurascens, confirming its role as a key producer of this kauran-type diterpene. nih.govthieme-connect.commedchemexpress.comthieme-connect.com Strains of this fungus have been isolated from various locations, including Mexico, for the purpose of chemical analysis and metabolite discovery. thieme-connect.com

The genus Phlebia, closely related to Punctularia, is also known for producing kaurane-type diterpenoids. thieme-connect.com Specifically, Phlebia strigosozonata has been identified as a source of highly oxygenated antibacterial metabolites, including phlebiakauranol and phlebianorkauranol, which are structurally related to this compound. clockss.orgdissercat.com Research has confirmed the presence of these kauranoid compounds in P. strigosozonata, highlighting the metabolic capacity of this genus to synthesize complex diterpenes. thieme-connect.comdntb.gov.ua

Punctularia atropurpurascens as a Primary Source

Cultivation Methodologies for Fungal Metabolite Production

To obtain sufficient quantities of this compound for research, the producing fungi must be grown under controlled laboratory conditions. The most common approach for producing secondary metabolites from fungi is through the submerged cultivation of fungal mycelia in liquid cultures. nih.gov

Specific methodologies for P. atropurpurascens have been described. The process often begins with the isolation of an axenic (pure) culture of the fungus on a solid medium like Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA). thieme-connect.comscirp.org Following successful growth on agar plates, the fungus is then used to inoculate a larger-scale fermentation culture. thieme-connect.com One documented method involves using a rice medium for these fermentation cultures, from which the metabolites are later extracted for chemical analysis. thieme-connect.com The ability to culture these fungi is crucial, as only an estimated 5-10% of known fungal species can be grown artificially, a necessary step for consistent metabolite production. nih.gov

Advanced Extraction Techniques for Diterpenoids

Once the fungal culture has produced the desired metabolites, the next step is to extract these compounds from the fungal biomass and culture medium. Diterpenoids, being a class of terpenoids, require specific extraction methods. micellum.com

Commonly used techniques involve solvent extraction with various organic solvents such as ethyl acetate (B1210297), methanol (B129727), or ethanol (B145695) to separate the metabolites from the aqueous culture broth and mycelia. micellum.comnih.gov The choice of solvent depends on the solubility of the target compound. nih.gov For diterpenoids specifically, more advanced methods like Accelerated Solvent Extraction (ASE) can be employed, which offers a more efficient and faster extraction compared to traditional methods. rsc.org Another specialized technique, bisulfite extraction, can be used for the facile separation of aldehydes. nih.gov This method relies on the chemical reactivity of the aldehyde's carbonyl group to form a charged adduct, which can then be separated into an aqueous layer. nih.gov The general workflow for isolating diterpenoids from natural sources includes sample extraction, separation and purification, and finally, structure elucidation. mdpi.com

Chromatographic Separation Strategies in Initial Isolation

Crude extracts obtained from fungal cultures contain a complex mixture of various compounds. Isolating a single chemical entity like this compound requires powerful separation techniques, with chromatography being the cornerstone method. wikipedia.org

Column chromatography is a fundamental and widely used technique for the purification and isolation of compounds from a mixture. wikipedia.org The principle of this technique is the differential partitioning of compounds between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). units.it Compounds with different polarities move through the column at different rates, allowing for their separation into distinct fractions. wikipedia.orgunits.it

Common stationary phases include silica (B1680970) gel (SiO₂) and alumina (B75360) (Al₂O₃). units.it The separation of this compound and related compounds from the crude extract of P. atropurpurascens has been achieved using techniques like flash chromatography, which is a rapid form of column chromatography that uses pressure to speed up solvent flow. thieme-connect.comthieme-connect.comcolumbia.edu Following this initial separation, further purification is often accomplished using methods such as preparative High-Performance Liquid Chromatography (HPLC), which provides higher resolution. thieme-connect.comthieme-connect.com The success of the separation is often monitored by Thin-Layer Chromatography (TLC) before scaling up to column chromatography. wikipedia.orgcolumbia.edu

Preparative High-Performance Liquid Chromatography

Following initial extraction and fractionation, preparative high-performance liquid chromatography (HPLC) is a crucial step in obtaining pure this compound. This chromatographic technique is employed to separate, identify, and purify individual components from a mixture.

In the context of this compound isolation, a crude or partially purified extract from a biological source, such as the fungus Punctularia atropurpurascens, is injected into the preparative HPLC system. thieme-connect.comresearchgate.net The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Detailed research findings have outlined specific conditions for the successful preparative HPLC purification of this compound and related compounds. For instance, a common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with the addition of a small percentage of formic acid to improve peak shape and resolution. researchgate.net The elution gradient is carefully optimized, starting with a lower concentration of the organic solvent and gradually increasing it to elute compounds with increasing hydrophobicity.

The table below outlines a representative preparative HPLC method for the purification of kaurane-type diterpenoids, including this compound, from a fungal extract.

Table 1: Representative Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-50% B over 40 min, then 50-100% B in 5 min |

| Flow Rate | 5-10 mL/min |

| Detection | UV at 210 nm |

Fractions are collected at specific time intervals based on the retention time of the target compound as observed on the chromatogram. vt.edu These fractions are then analyzed for purity, often using analytical HPLC or other spectroscopic methods. The fractions containing pure this compound are then combined and the solvent is evaporated to yield the isolated compound. The high resolution afforded by preparative HPLC is essential for separating this compound from structurally similar diterpenoids that may be present in the extract. researchgate.netunizg.hr

Biosynthetic Pathways and Precursor Studies of Phlebiakauranol Aldehyde

Overview of Diterpene Biosynthesis in Fungi

Diterpenes in fungi, a diverse class of C20 natural products, originate from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The biosynthesis of these compounds is a branch of the broader terpenoid pathway. In fungi, the synthesis of the initial five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily occurs through the mevalonate (B85504) (MVA) pathway. frontiersin.org

The formation of the characteristic diterpene skeletons is catalyzed by a class of enzymes known as diterpene synthases (DTSs). nih.gov These enzymes facilitate the complex cyclization of the linear GGPP molecule. Fungal DTSs are often bifunctional, possessing two distinct catalytic sites within a single polypeptide chain. nih.gov The first site, a class II active site, protonates the terminal olefin of GGPP to initiate a cascade of cyclization reactions, forming a bicyclic intermediate, typically copalyl diphosphate (CPP). The second, a class I active site, then catalyzes the ionization of the diphosphate group from the intermediate and subsequent cyclizations and rearrangements to generate the final polycyclic diterpene scaffold. researchgate.net This intricate enzymatic process gives rise to the vast structural diversity observed in fungal diterpenoids. nih.gov

Proposed Role of the Kaurene Core in Phlebiakauranol Aldehyde Formation

The chemical structure of this compound strongly suggests its origin from an ent-kaurane skeleton. Kaurane (B74193) diterpenes are characterized by a tetracyclic ring system, which is a common motif in both fungal and plant secondary metabolites. nih.gov The biosynthesis of the ent-kaurane core begins with the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP), followed by the further cyclization of ent-CPP to form ent-kaurene (B36324). nih.gov This two-step process is often catalyzed by a single bifunctional enzyme in fungi. nih.gov

Following the formation of the fundamental ent-kaurene backbone, a series of oxidative modifications are proposed to occur to yield this compound. These modifications, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, would be responsible for the introduction of the multiple hydroxyl groups and the final aldehyde functionality that characterize the molecule. The specific sequence and nature of these oxidative steps leading from ent-kaurene to this compound have not yet been experimentally elucidated but are inferred from the structures of co-occurring metabolites in Punctularia species, such as Phlebiakauranol, the corresponding alcohol. nih.govresearchgate.net

Enzymatic Steps and Gene Clusters Involved in Biosynthesis

While a specific gene cluster for this compound biosynthesis has not yet been identified and characterized, general principles of fungal secondary metabolism suggest its existence. In fungi, the genes encoding the enzymes for a specific metabolic pathway are typically organized into contiguous biosynthetic gene clusters (BGCs). mdpi.com A putative BGC for this compound would be expected to contain a gene for a bifunctional ent-kaurene synthase, as well as genes for several cytochrome P450 monooxygenases and alcohol dehydrogenases responsible for the subsequent oxidative modifications.

The enzymatic steps can be hypothetically outlined as:

Formation of ent-Kaurene: A bifunctional diterpene synthase catalyzes the cyclization of GGPP to ent-kaurene via an ent-CPP intermediate.

Hydroxylation Events: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the ent-kaurene skeleton. The exact order of these hydroxylations is unknown.

Oxidation to Aldehyde: An alcohol dehydrogenase likely catalyzes the final oxidation of a primary alcohol group to the characteristic aldehyde functionality of this compound.

The identification and functional characterization of this BGC through genomic sequencing of Punctularia atropurpurascens and subsequent gene knockout or heterologous expression studies are necessary to confirm this proposed pathway.

Isotopic Labeling and Precursor Feeding Experiments for Pathway Elucidation

Isotopic labeling and precursor feeding experiments are powerful techniques to unravel biosynthetic pathways. researchgate.netresearchgate.net Although no specific studies of this nature have been published for this compound, such experiments would be crucial for validating the proposed biosynthetic route.

For instance, feeding cultures of Punctularia atropurpurascens with ¹³C-labeled acetate (B1210297) or mevalonate could confirm the origin of the carbon skeleton from the MVA pathway. researchgate.net Furthermore, the administration of isotopically labeled ent-kaurene or other potential hydroxylated intermediates could definitively establish their roles as precursors. mdpi.com The incorporation of the label into this compound, tracked by techniques such as NMR spectroscopy and mass spectrometry, would provide direct evidence for the proposed biosynthetic steps. researchgate.net Such experiments have been successfully employed to elucidate the biosynthesis of other complex fungal diterpenoids and would be invaluable in confirming the pathway to this compound. acs.orgbiorxiv.org

Intermediacy of this compound in Gibberellin Synthesis in Fungal and Plant Systems

Gibberellins (B7789140) are a well-known class of phytohormones that are also produced by some fungi, most notably Gibberella fujikuroi. mdpi.com The biosynthesis of gibberellins proceeds through the ent-kaurene pathway, sharing the initial steps with the proposed pathway for this compound. mdpi.com In gibberellin biosynthesis, ent-kaurene is oxidized to ent-kaurenoic acid, which then undergoes a ring contraction to form the gibberellin skeleton. mdpi.com

Given that this compound is a highly oxygenated kaurane derivative, it is conceivable that it or its precursors could lie on a branch pathway related to gibberellin biosynthesis. However, there is currently no direct evidence to suggest that this compound itself is an intermediate in gibberellin synthesis in either fungal or plant systems. The extensive hydroxylation pattern of this compound differs significantly from the typical oxidation pattern observed in the mainstream gibberellin pathway. It is more likely that this compound represents a terminal product of a dedicated branch of kaurane metabolism in Punctularia atropurpurascens, diverging from the gibberellin pathway after the formation of the initial ent-kaurene scaffold.

Chemical Synthesis and Structural Modification of Phlebiakauranol Aldehyde

General Synthetic Strategies Applicable to Complex Aldehyde Systems

The synthesis of complex molecules containing an aldehyde functional group requires a robust toolkit of synthetic methodologies. The aldehyde must often be installed late in the synthesis due to its reactivity. Several general strategies are applicable for this purpose.

One of the most common methods for aldehyde synthesis is the oxidation of primary alcohols . This can be achieved using a variety of reagents. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions such as Swern or Dess-Martin periodinane (DMP) oxidations are frequently employed to prevent over-oxidation to the carboxylic acid.

Another powerful technique is the ozonolysis of alkenes . This reaction cleaves a carbon-carbon double bond and, with a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc), yields two carbonyl compounds. If the alkene is monosubstituted, this method directly produces an aldehyde.

The hydration of terminal alkynes also provides a route to aldehydes. Hydroboration-oxidation of a terminal alkyne, using reagents like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation, results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.

Furthermore, reduction of carboxylic acid derivatives such as esters or acid chlorides can be controlled to stop at the aldehyde stage. Reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for the partial reduction of esters to aldehydes. researchgate.net The Stephen aldehyde synthesis offers a classic method for preparing aldehydes from nitriles using tin(II) chloride and hydrochloric acid. chemrxiv.org

| Synthetic Method | Starting Material | Key Reagents | Product | Reference(s) |

| Oxidation | Primary Alcohol | PCC, DMP, Swern conditions | Aldehyde | researchgate.net |

| Ozonolysis | Alkene | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde/Ketone | researchgate.net |

| Hydroboration-Oxidation | Terminal Alkyne | 1. R₂BH; 2. H₂O₂, NaOH | Aldehyde | researchgate.net |

| Partial Reduction | Ester | DIBAL-H (low temp.) | Aldehyde | researchgate.net |

| Stephen Synthesis | Nitrile | SnCl₂, HCl, H₂O | Aldehyde | chemrxiv.org |

Retrosynthetic Analysis of the Phlebiakauranol Aldehyde Skeleton

A retrosynthetic analysis of this compound, which possesses a tetracyclic kaurane (B74193) core, reveals the synthetic complexity of this molecule. unibo.it The aldehyde group at C-17 is a prime candidate for a functional group interconversion (FGI), tracing it back to a primary alcohol (phlebiakauranol) or other precursors. acs.orgunizg.hr

The core of the retrosynthetic challenge lies in the construction of the bridged bicyclo[3.2.1]octane system (B/C/D rings) and the adjoining A-ring with correct stereochemistry. Modern synthetic strategies for kaurane diterpenoids often employ convergent approaches, where complex fragments are synthesized separately and then joined. acs.orgunizg.hr

A plausible retrosynthetic disconnection of the this compound skeleton is as follows:

Functional Group Interconversion (FGI): The C-17 aldehyde is disconnected to a primary alcohol, simplifying the target to Phlebiakauranol. This is a logical step as Phlebiakauranol is the natural precursor. unibo.it

Ring D Formation: The five-membered D-ring, which is part of the bicyclo[3.2.1]octane system, can be disconnected via an intramolecular aldol (B89426) reaction or a radical cyclization, revealing a precursor with a more flexible carbon chain.

Convergent Fragmentation: A key disconnection breaks the tetracyclic system into two main fragments. Following strategies used in the synthesis of other ent-kauranes, the molecule can be disconnected at the C5/C6 and C9/10 junctures of the B-ring. unizg.hr This leads to a highly functionalized A-ring fragment and a C/D-ring bicyclic fragment.

A-Ring and C/D-Ring Precursors: The A-ring fragment, a substituted cyclohexene (B86901) derivative, can be built from simpler chiral pool materials or through asymmetric synthesis. The C/D-ring fragment could potentially be assembled using a Diels-Alder reaction to form the C-ring, a strategy that has proven effective in the synthesis of other complex diterpenoids. chemrxiv.org This cycloaddition would establish several stereocenters in a single step.

This convergent strategy allows for the independent synthesis of two complex fragments, which are then coupled and cyclized in the late stages to form the complete tetracyclic core. unizg.hrmagtech.com.cn

Methodologies for Total Synthesis of this compound

As of mid-2024, a completed total synthesis of this compound has not been reported in the scientific literature. The molecule's dense oxygenation and complex stereochemistry present significant synthetic hurdles. However, based on successful total syntheses of other structurally related kaurane diterpenoids, a potential synthetic route can be proposed. chemrxiv.orgnih.gov

A convergent strategy, as outlined in the retrosynthetic analysis, would be a powerful approach. unizg.hr The synthesis would likely feature several key steps:

Asymmetric Synthesis of Fragments: The synthesis would begin with the asymmetric synthesis of the two key building blocks: a chiral A-ring precursor and a C/D-ring system precursor.

Fragment Coupling: A crucial step would be the coupling of these two fragments. Reactions like the Hoppe's homoaldol reaction have been used effectively to connect two complex fragments in the synthesis of other ent-kaurane diterpenoids. unizg.hrmagtech.com.cnresearchgate.net

B-Ring Closure: Following the coupling, an intramolecular cyclization would be required to forge the central B-ring and complete the tetracyclic kaurane skeleton. An intramolecular Mukaiyama-Michael-type reaction is one possible method that has been demonstrated to form this ring system. unizg.hrmagtech.com.cnresearchgate.net

Late-Stage Oxidations: this compound is heavily oxidized. Therefore, the synthesis would require a series of carefully orchestrated, late-stage oxidation reactions to install the multiple hydroxyl groups at positions C-9, C-12, C-13, and C-16, and the ketone at C-11, with high regio- and stereoselectivity.

Final Functional Group Manipulation: The final step would involve the selective oxidation of the primary alcohol at C-17 to the target aldehyde, using a mild reagent like DMP to avoid affecting the other sensitive functional groups.

The development of such a synthesis would be a significant achievement, providing access to this compound and enabling the synthesis of analogues for further biological study.

Semi-Synthesis and Directed Derivatization Approaches

Given the availability of this compound from natural sources like the fungus Punctularia atropurpurascens, semi-synthesis and derivatization offer a more immediate route to new analogues for structure-activity relationship (SAR) studies. unibo.itmedchemexpress.com

The multiple hydroxyl groups on the this compound scaffold are prime targets for chemical modification. Acetylation is a common derivatization reaction. The synthesis of acetylated derivatives can be readily achieved by treating the parent compound with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or DMAP.

Depending on the reaction conditions (reagents, stoichiometry, temperature), it may be possible to achieve selective acetylation of the primary and secondary hydroxyl groups. Research has shown that two acetic acid derivatives of this compound have been prepared. medchemexpress.com These derivatives were found to exhibit significantly reduced antifungal and antibacterial activities, while retaining moderate cytotoxic activity, highlighting the importance of the free hydroxyl groups for certain biological functions. medchemexpress.com

Beyond simple acetylation, other chemical transformations can generate a diverse range of analogues. The aldehyde and hydroxyl functional groups are amenable to various modifications.

Reduction/Oxidation: The aldehyde at C-17 can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride, yielding Phlebiakauranol. clockss.orgkyoto-u.ac.jp Conversely, Phlebiakauranol itself can be oxidized to this compound, a transformation that also occurs when Phlebiakauranol is heated. The secondary hydroxyl groups could potentially be oxidized to ketones, while the tertiary hydroxyl would be resistant.

Etherification/Esterification: The hydroxyl groups can be converted to ethers (e.g., methyl ethers) or other esters besides acetates to probe the steric and electronic requirements for biological activity.

Aldehyde Chemistry: The C-17 aldehyde can undergo classic aldehyde reactions, such as Wittig reactions to form alkenes, or reductive amination to introduce nitrogen-containing functionalities.

These transformations allow for a systematic exploration of the chemical space around the this compound scaffold, providing valuable insights into the structural features crucial for its biological profile.

Synthesis of Acetylated Derivatives of this compound

Stereoselective Synthesis of Chiral Aldehyde Precursors

The total synthesis of a complex, stereochemically rich molecule like this compound relies heavily on the ability to create chiral precursors with high stereocontrol. The synthesis of chiral aldehydes or chiral building blocks containing aldehyde functionalities is a cornerstone of modern organic synthesis.

Several powerful strategies exist for the stereoselective synthesis of chiral aldehyde precursors:

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in reactions that form aldehydes or their precursors. For example, chiral BINOL-derived aldehydes have been used as catalysts to promote asymmetric α-substitution reactions.

Substrate Control/Auxiliary-Based Methods: A chiral auxiliary can be attached to a simpler molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach is widely used in aldol reactions and conjugate additions to create chiral fragments. magtech.com.cn

Diastereoselective Reactions: When a molecule already contains a stereocenter, it can influence the creation of new stereocenters. Diastereoselective reactions, such as the crotylboration of a chiral aldehyde, can create syn- or anti-homoallylic alcohols with high levels of control, which are versatile intermediates for natural product synthesis. medchemexpress.com

Enantioselective Allylation/Prins Cyclization: Asymmetric allylation of a simple aldehyde can create a chiral homoallylic alcohol. This product can then undergo further transformations, such as a Prins cyclization with another aldehyde, to stereoselectively build complex cyclic ethers, a common motif in natural products.

These methods, often used in combination, would be essential to construct the chiral fragments needed for an eventual total synthesis of this compound.

Biological Activities and Mechanistic Investigations of Phlebiakauranol Aldehyde Non Clinical Focus

Antifungal Activities

Phlebiakauranol aldehyde is recognized as a metabolite with strong antifungal and cytotoxic characteristics. medchemexpress.commedchemexpress.commedchemexpress.cn Its efficacy has been particularly noted against a variety of plant pathogens. medchemexpress.commedchemexpress.cn

Research has highlighted the strong antifungal action of this compound against several phytopathogens. researchgate.net Greenhouse trials have substantiated its protective effects, demonstrating its potential in agricultural applications. vdoc.pub

Below is a summary of its observed efficacy against specific plant pathogenic fungi:

| Phytopathogen | Observation | Source |

| Phytophthora infestans (on tomatoes) | Positive protective effects observed in greenhouse trials. | vdoc.pub |

| Plasmopara viticola (on grapevines) | Positive protective effects observed in greenhouse trials. | vdoc.pub |

| Aspergillus flavus | Complete inhibition of growth in tomato paste for 15 days by a related mushroom extract. | vdoc.pub |

This compound exhibits a notable spectrum of antifungal activity. aau.edu.et Unlike some antifungal agents that have a narrow range, this compound has shown effectiveness against various fungi. aau.edu.et While many antifungal antibiotics derived from fungi are potent against mycelial fungi and yeasts, they often lack activity against bacteria. aau.edu.et this compound is distinct in that it demonstrates both significant antifungal and antibacterial properties. medchemexpress.commedchemexpress.cn However, derivatives of the compound, such as its two acetylated forms, show only very weak antifungal activity. researchgate.netmedchemexpress.cnmedchemexpress.com

The biological activity of this compound is believed to be linked directly to its chemical structure. researchgate.netmedchemexpress.commedchemexpress.cn Researchers hypothesize that the aldehyde group, in conjunction with the high number of hydroxyl groups, is responsible for its potent antifungal capabilities. researchgate.netmedchemexpress.commedchemexpress.commedchemexpress.cn This hypothesis is supported by the observation that when the aldehyde is modified into acetylated derivatives, the antifungal and antibacterial activities are significantly diminished. researchgate.netmedchemexpress.cnmedchemexpress.com

Characterization of Antifungal Spectrum

Antibacterial Activities

In addition to its antifungal properties, this compound has been shown to possess significant antibacterial activity. medchemexpress.commedchemexpress.commedchemexpress.cn

The compound has been documented as an antibacterial metabolite. tandfonline.com Its activity has been observed against various bacterial species in laboratory settings.

The table below details specific bacterial strains and the observed antibacterial activity.

| Bacterial Strain | Activity | Source |

| Bacillus subtilis | Susceptible | dokumen.pub |

| Staphylococcus aureus | Susceptible | dokumen.pub |

| General Pathogenic Bacteria | Inhibited at high concentrations. | aau.edu.et |

The antibacterial action of this compound appears to show some specificity. Available research indicates that related compounds exhibit activity exclusively against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus. dokumen.pub While broader extracts from related fungi have shown effects on both Gram-positive and Gram-negative bacteria, the specific activity of purified this compound appears more targeted. scribd.com Bacteria were reportedly affected only at high concentrations of a related antifungal compound, suggesting that its primary strength lies in its antifungal properties. aau.edu.et

Exploration of Bactericidal versus Bacteriostatic Mechanisms

The distinction between bactericidal and bacteriostatic mechanisms is crucial in understanding the antimicrobial action of a compound. Bactericidal agents directly kill bacteria, often by disrupting critical structures like the cell wall. ultra-fresh.comreactgroup.org In contrast, bacteriostatic agents inhibit bacterial growth and reproduction, for instance, by interfering with protein synthesis, DNA replication, or cellular metabolism, without causing immediate cell death. ultra-fresh.comwikipedia.org The host's immune system is then required to clear the infection. reactgroup.org

While this compound is known to exhibit significant antibacterial activity, the specific details distinguishing whether its primary mechanism is bactericidal or bacteriostatic are not extensively detailed in the available literature. chemicalbook.commedchemexpress.eu The classification can be complex, as the effect of an antimicrobial agent can depend on its concentration; high concentrations of a bacteriostatic agent may become bactericidal. wikipedia.org To definitively categorize this compound, further research would be needed to determine if it causes irreversible cell death (bactericidal) or reversibly halts proliferation (bacteriostatic).

Cytotoxic Activities in Non-Human Cell Lines and Organisms

This compound has demonstrated notable cytotoxic effects, meaning it is toxic to cells. This activity has been observed across various non-human cell types and organisms. medchemexpress.com

Evaluation Against Plant Pathogen Cells

Research has consistently shown that this compound possesses significant cytotoxic and antibacterial activities against a range of plant pathogens. chemicalbook.commedchemexpress.eumedchemexpress.com This suggests its potential as a protective agent in agricultural contexts, although this is a non-clinical application. Aldehydes, in general, are recognized for their involvement in plant defense responses against pathogens. nih.gov

General Cytotoxic Effects on Diverse Cell Types (Excluding Human Clinical Context)

This compound is described as a cytotoxic metabolite. medchemexpress.com Its effects have been noted in various cell-based assays. For instance, some studies have evaluated its impact on cell lines such as L929 and KB3, which are mouse fibroblast and human oral cancer cell lines, respectively, used in general cytotoxicity screening. researchgate.net The compound is part of a class of molecules, cyathane diterpenoids, that are frequently studied for their cytotoxic and antimicrobial properties. researchgate.net

The table below summarizes the reported cytotoxic activity profile of this compound and its derivatives.

| Compound | Activity Level | Notes |

| This compound | Significant Cytotoxic Activity | Broadly reported as a cytotoxic metabolite. medchemexpress.com |

| Acetic acid derivatives of this compound | Moderate Cytotoxic Activity | Activity is notably reduced compared to the parent compound. medchemexpress.commedchemexpress.com |

Investigation of Cellular Pathways Affected by Cytotoxicity

The precise cellular pathways disrupted by this compound's cytotoxicity are not fully elucidated. However, the general mechanisms of aldehyde toxicity in plant cells involve damaging proteins and nucleic acids and disturbing the cell's redox homeostasis. nih.gov It has been noted that the mechanism of action for this compound differs from that of other unsaturated dialdehyde (B1249045) sesquiterpenoids. medchemexpress.com Aldehydes as a class are highly reactive chemical groups that can cause cellular damage, and many organisms possess specific enzymes, such as aldehyde dehydrogenases, to detoxify them. nih.govnih.gov The cytotoxicity of this compound is likely linked to the chemical reactivity of its functional groups with essential biomolecules within the cell.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure influences its biological activity. For this compound, the aldehyde group is a key feature.

Critical Role of the Aldehyde Functional Group for Biological Activity

The aldehyde functional group is considered a primary reason for the biological activity of this compound. chemicalbook.commedchemexpress.commedchemexpress.com This is strongly supported by comparative studies with its derivatives. When the aldehyde group is modified, for example, by converting it into acetic acid derivatives, the resulting molecules exhibit only very weak antifungal and antibacterial activities and merely moderate cytotoxic activity. medchemexpress.commedchemexpress.com This dramatic reduction in potency underscores the essential role of the aldehyde moiety in the compound's significant antimicrobial and cytotoxic effects. The high reactivity of the aldehyde group likely facilitates interactions with biological targets that are crucial for its function. researchgate.netnih.gov

Influence of Hydroxyl Groups on Biological Potency

Specifically, when this compound is chemically modified to produce its acetic acid derivatives, a notable decrease in biological efficacy is observed. chemicalbook.commedchemexpress.eu These acetylated analogues, where the hydroxyl groups are converted to acetate (B1210297) esters, demonstrate only very weak antifungal and antibacterial activities. medchemexpress.comchemicalbook.com This marked reduction in antimicrobial strength upon acetylation underscores the critical role that the free hydroxyl groups play in mediating these specific biological effects. While the cytotoxic activity of the acetic acid derivatives is described as moderate, the drastic loss of antifungal and antibacterial potency highlights the necessity of the unmodified hydroxyl moieties for full biological potential. chemicalbook.commedchemexpress.eu

Quantitative and Qualitative SAR Analysis of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the specific structural features of a compound that are responsible for its biological effects. gardp.org Such analyses involve modifying a lead compound to create analogues and then comparing their activities to elucidate which chemical groups are essential for potency. gardp.org

For this compound, comprehensive quantitative SAR (QSAR) studies are not extensively documented in public literature. However, a critical qualitative SAR insight is available from the comparison between the parent compound and its derivatives. The key finding is that both the aldehyde group and the numerous hydroxyl groups are considered the principal structural features responsible for its biological actions. medchemexpress.commedchemexpress.com

The most direct piece of SAR evidence comes from the analysis of its acetylated analogues. chemicalbook.com As detailed in the table below, the modification of the hydroxyl groups to acetate esters results in a significant decline in antimicrobial potency, providing a clear qualitative relationship between this functional group and the observed activity.

| Compound | Structural Modification | Antifungal/Antibacterial Activity | Cytotoxic Activity |

|---|---|---|---|

| This compound | Parent compound with multiple free hydroxyl groups | Strong medchemexpress.com | Significant |

| This compound acetic acid derivatives | Hydroxyl groups converted to acetate esters | Very weak chemicalbook.commedchemexpress.eu | Moderate chemicalbook.commedchemexpress.eu |

This comparison indicates that the free hydroxyl groups are a crucial part of the pharmacophore required for potent antifungal and antibacterial effects.

Correlation between Structural Features and Specific Biological Effects

A direct correlation exists between the distinct structural features of this compound and its specific biological activities. The molecule's efficacy as a potent antifungal, antibacterial, and cytotoxic agent is attributed to two main components of its kaurane-type diterpenoid structure: the aldehyde functional group and its multiple hydroxyl groups. medchemexpress.com

The correlation is most evident when observing the effects of structural modification. The conversion of the hydroxyl groups into acetic acid derivatives provides a clear link between structure and a specific effect. This chemical change leads to a sharp decrease in antifungal and antibacterial properties, which become very weak. chemicalbook.commedchemexpress.eu This demonstrates that the presence of free hydroxyl groups is directly correlated with strong antimicrobial activity.

Advanced Analytical Methodologies for Phlebiakauranol Aldehyde Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantificationauroraprosci.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds such as phlebiakauranol aldehyde. auroraprosci.com Its high resolution and sensitivity make it ideal for both isolating the compound from crude fungal extracts and for quantifying its presence.

Method Development for this compound Analysis

The development of a robust HPLC method is fundamental for the accurate analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.comsepscience.com This configuration is well-suited for separating moderately polar compounds like this compound from a mixture.

A typical RP-HPLC method for diterpenoid analysis involves a C18 column, which provides excellent hydrophobic separation power. auroraprosci.comphenomenex.comwaters.com The mobile phase often consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). auroraprosci.comphenomenex.comsepscience.comwaters.comresearchgate.net A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities that are typically present in fungal extracts. phenomenex.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the aldehyde provides some UV absorbance. researchgate.netthermofisher.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.comphenomenex.com | Separation based on hydrophobicity. |

| Mobile Phase A | Water (often with 0.1% formic acid) researchgate.net | Polar component of the mobile phase. Acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol sepscience.comwaters.com | Organic modifier to elute non-polar compounds. |

| Gradient | e.g., 10% B to 90% B over 30 minutes | To resolve a complex mixture of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min auroraprosci.com | Standard flow for analytical scale columns. |

| Column Temp. | 30-40 °C auroraprosci.comlcms.cz | To ensure reproducible retention times. |

| Detection | UV-Vis Detector (e.g., at 210 nm) | Detection of the analyte based on UV absorbance. |

| Injection Vol. | 10-20 µL auroraprosci.com | Standard volume for analytical injections. |

Derivatization Strategies for Enhanced Chromatographic Detectionjascoinc.comjasco-global.com

To enhance the sensitivity and selectivity of HPLC detection, especially when the native chromophore of the analyte is weak, derivatization strategies are employed. jascoinc.comjasco-global.com For aldehydes like this compound, this typically involves a chemical reaction that attaches a strongly UV-absorbing or fluorescent tag to the aldehyde group.

A widely used pre-column derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.comwaters.comresearchgate.nethitachi-hightech.comnih.gov DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. waters.com These derivatives are intensely colored and exhibit strong absorbance in the UV-visible region, typically around 360 nm, which is a relatively clean region of the spectrum, thus improving detection limits and selectivity. auroraprosci.comthermofisher.com

Alternatively, post-column derivatization can be utilized. In this approach, the column effluent is mixed with a derivatizing reagent before it reaches the detector. A notable example is the use of 1,3-cyclohexanedione, which reacts with aldehydes to form a highly fluorescent product, allowing for very sensitive detection using a fluorescence detector. jascoinc.comjasco-global.com

Table 2: Common Derivatization Strategies for Aldehyde Analysis by HPLC

| Strategy | Reagent | Reaction Principle | Detection Method |

| Pre-column | 2,4-Dinitrophenylhydrazine (DNPH) waters.comnih.gov | Forms a stable, colored hydrazone derivative. | UV-Vis at ~360 nm auroraprosci.comthermofisher.com |

| Post-column | 1,3-Cyclohexanedione jascoinc.comjasco-global.com | Forms a highly fluorescent product. | Fluorescence Detector |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Metabolite Profilingmdpi.com

While this compound itself is a relatively large and non-volatile diterpenoid, making it unsuitable for direct GC analysis, GC-MS is an invaluable tool for profiling volatile and semi-volatile metabolites from the source organism, Punctularia atropurpurascens. conicet.gov.arresearchgate.netfcien.edu.uyresearchgate.net This can provide insights into the biosynthesis of this compound by identifying potential volatile precursors or related metabolic byproducts. researchgate.netacs.orgbeilstein-journals.org Furthermore, headspace GC-MS techniques can be applied to analyze any volatile degradation products that may form from this compound under certain conditions. nih.govnih.gov

In a typical GC-MS analysis of fungal volatiles, a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used. acs.org The sample extract is injected into a heated inlet, which vaporizes the volatile compounds. These are then separated based on their boiling points and interaction with the stationary phase as they pass through the column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both mass information for identification and quantitative data. scielo.br

Table 3: General GC-MS Parameters for Fungal Volatile Analysis

| Parameter | Specification | Purpose |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) acs.org | High-resolution separation of volatile compounds. |

| Carrier Gas | Helium at ~1 mL/min acs.org | Inert gas to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) acs.org | Separation of compounds with a wide range of boiling points. |

| Injection Mode | Splitless acs.org | To maximize the transfer of trace analytes to the column. |

| Ionization | Electron Impact (EI) at 70 eV scielo.br | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap acs.org | Mass analysis and detection of the separated compounds. |

Mass Spectrometry (MS) for Structural Characterization and Metabolite Identification

Mass spectrometry is an indispensable tool for the structural elucidation of natural products. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers clues about its chemical structure. lcms.cz

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for the initial characterization of a novel compound like this compound. hilarispublisher.comdrug-dev.com Unlike unit mass resolution instruments, HRMS instruments (such as Orbitrap or TOF analyzers) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). hilarispublisher.com This high accuracy allows for the unambiguous determination of the elemental formula of the molecular ion, which is a crucial first step in structure elucidation. drug-dev.com For this compound (C₂₀H₃₀O₄), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its elemental composition.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. lcms.cz The fragmentation pattern is often characteristic of the compound's structure. For protonated this compound, collision-induced dissociation (CID) would be expected to produce a series of fragment ions resulting from the loss of small neutral molecules and cleavage of the diterpenoid core.

Common fragmentation pathways for aldehydes include the neutral loss of water (H₂O, 18 Da) from the protonated molecule, especially given the presence of hydroxyl groups, and the loss of carbon monoxide (CO, 28 Da) or the formyl radical (CHO, 29 Da) from the aldehyde moiety. libretexts.orgacdlabs.comresearchgate.netsavemyexams.com The complex ring structure of the kaurane (B74193) skeleton would also lead to characteristic cleavages of the polycyclic system, providing further structural clues. youtube.com

Table 4: Predicted Key Fragmentation Patterns for Protonated this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Likely Origin of Loss |

| [C₂₀H₃₀O₄+H]⁺ (335.2222) | H₂O (18.0106 Da) | 317.2116 | Loss of a hydroxyl group as water. |

| [C₂₀H₃₀O₄+H]⁺ (335.2222) | CO (27.9949 Da) | 307.2273 | Loss of the carbonyl group from the aldehyde. researchgate.net |

| [C₂₀H₃₀O₄+H]⁺ (335.2222) | C₂H₄O (44.0262 Da) | 291.1960 | Complex rearrangement and cleavage. |

| 317.2116 | H₂O (18.0106 Da) | 299.2010 | Sequential loss of a second water molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for elucidating the complete chemical structure of organic molecules, including complex natural products like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon skeleton and establish the precise connectivity and stereochemistry of the molecule.

The structural elucidation of this compound relies on a suite of NMR experiments that each provide specific pieces of the structural puzzle.

1D NMR (¹H and ¹³C): The initial analysis begins with one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. ulethbridge.ca The ¹H NMR spectrum reveals the number of different proton environments and their integrations (relative numbers of protons). A key diagnostic signal for this compound is the resonance of the aldehydic proton (CHO), which typically appears in a distinct downfield region of the spectrum, around δ 9.5-10.0 ppm. uwimona.edu.jmpressbooks.pub The ¹³C NMR spectrum shows the number of unique carbon atoms. The carbonyl carbon of the aldehyde group is also highly characteristic, appearing far downfield between δ 190-215 ppm. pressbooks.pub

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (separated by two or three bonds). libretexts.org By revealing ¹H-¹H connectivities, COSY is instrumental in tracing out proton networks within the kaurane skeleton, helping to piece together fragments of the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a 2D heteronuclear technique that correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This provides unambiguous one-bond ¹H-¹³C connections, allowing for the confident assignment of protonated carbons in the molecule's framework. researchgate.net An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of this compound.

Table 1: Representative NMR Data for a Kauranoid Aldehyde Structure

This table illustrates typical chemical shift ranges and correlations used in the structural elucidation of a kauranoid aldehyde. Actual values for this compound would require experimental measurement.

| Experiment | Information Provided | Example Application for this compound |

|---|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for protons. | Detection of a signal around δ 9.5-10.0 ppm, characteristic of an aldehyde proton (R-CHO). pressbooks.pub |

| ¹³C NMR | Provides chemical shifts for all carbon atoms. | Detection of a signal around δ 190-215 ppm, characteristic of an aldehyde carbonyl carbon. pressbooks.pub |

| COSY | Shows correlations between coupled protons (¹H-¹H). | Establishes connectivity within the fused ring system by linking adjacent CH-CH and CH-CH₂ groups. libretexts.org |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). | Assigns specific proton signals to their corresponding carbon signals in the diterpene skeleton. columbia.edu |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects isolated spin systems and links quaternary carbons to the structure. Crucial for placing the aldehyde group and other substituents onto the main framework. researchgate.net |

Spectrophotometric and Fluorimetric Assays for Aldehyde Detection in Research Samples

While NMR is ideal for structure elucidation, simpler and higher-throughput methods are often required for the routine detection and quantification of aldehydes in research samples. Spectrophotometric and fluorimetric assays provide sensitive and rapid means to measure total aldehyde content.

Spectrophotometric Assays: These methods are based on a chemical reaction between the aldehyde and a chromogenic reagent, which results in a colored product that can be measured using a UV-Vis spectrophotometer. sci-int.com One common method involves the reagent 3-methyl-2-benzothiazolinone hydrazone (MBTH), which reacts with aliphatic aldehydes to form a colored product. brieflands.com Another approach uses 2,3,5-triphenyltetrazolium chloride (TTC), which reacts with carbonyl groups to produce a red-colored formazan (B1609692) that can be quantified. sci-int.com These assays are valuable for screening and for applications where high sensitivity is not the primary requirement.

Fluorimetric Assays: For detecting lower concentrations of aldehydes, fluorimetric methods offer significantly higher sensitivity. sigmaaldrich.com These assays employ a fluorogenic dye that is itself non-fluorescent or weakly fluorescent but reacts with aldehydes to yield a highly fluorescent product. abcam.com A common principle involves a reagent that reacts with the aldehyde at a physiological or higher pH, producing a fluorescent adduct. mybiosource.com The resulting fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex = 365 nm, Em = 435 nm), is directly proportional to the aldehyde concentration in the sample. sigmaaldrich.comaatbio.com These assays can be performed in microplate formats, making them suitable for high-throughput screening. abcam.comaatbio.com

Table 2: Principles of Aldehyde Detection Assays

| Assay Type | Principle | Advantages | Detection Method |

|---|---|---|---|

| Spectrophotometric | An aldehyde reacts with a chromogenic reagent (e.g., MBTH, TTC) to form a colored product. sci-int.combrieflands.com | Simple, cost-effective, rapid. | UV-Vis Spectrophotometer |

| Fluorimetric | An aldehyde reacts with a fluorogenic dye to form a highly fluorescent product. abcam.comabnova.com | High sensitivity, suitable for low concentrations, adaptable to high-throughput formats. aatbio.com | Fluorescence Microplate Reader |

Development of Robust Bioanalytical Assays for this compound in Complex Matrices

To study the biological activity, metabolism, or environmental fate of this compound, it is essential to develop robust bioanalytical assays capable of accurately quantifying the compound in complex matrices such as plasma, urine, cell lysates, or plant extracts. nih.gov The development of such methods presents several challenges, including the inherent reactivity of the aldehyde group and potential interference from other matrix components. nih.gov

A successful bioanalytical method typically involves several key stages:

Sample Preparation and Extraction: The first step is to efficiently extract the analyte from the complex matrix while removing interfering substances. This may involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The choice of solvent is critical; for example, methanol has been identified as effective for extracting volatile compounds from some biological samples. google.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating the analyte of interest from other components in the extract. thieme-connect.com The choice of column (e.g., C18) and mobile phase is optimized to achieve good resolution and peak shape for this compound. Due to the polarity and reactivity of aldehydes, derivatization is often employed prior to analysis to improve chromatographic behavior and detection sensitivity. nih.gov

Detection and Quantification: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for sensitive and selective quantification in complex matrices. google.comresearchgate.net This technique provides high specificity by monitoring for a specific parent ion and its characteristic fragment ions, minimizing the risk of interference from co-eluting compounds. Other detectors like UV or fluorescence can also be used, especially if derivatization introduces a suitable chromophore or fluorophore. nih.gov

Method Validation: A robust bioanalytical assay must be rigorously validated to ensure its reliability. This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the matrix. This validation ensures that the data generated are accurate and reproducible.

The development of such a validated assay is crucial for pharmacokinetic studies, biomarker discovery, and understanding the biochemical role of this compound.

Table 3: Key Steps in Developing a Bioanalytical Assay for this compound

| Step | Objective | Common Techniques |

|---|---|---|

| 1. Sample Extraction | Isolate the analyte from the complex biological matrix and remove interferences. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). |

| 2. Derivatization (Optional) | Improve stability, chromatographic properties, and/or detection sensitivity of the aldehyde. | Reaction with agents like 2,4-dinitrophenylhydrazine (DNPH). nih.gov |

| 3. Chromatographic Separation | Separate the analyte from other compounds in the prepared sample. | High-Performance Liquid Chromatography (HPLC). thieme-connect.com |

| 4. Detection & Quantification | Selectively detect and measure the concentration of the analyte. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net |

| 5. Method Validation | Ensure the assay is accurate, precise, and reliable for its intended purpose. | Assessment of linearity, accuracy, precision, recovery, and stability. |

Future Research Directions and Academic Applications

Exploration of Novel Fungal Biodiversity for Bioactive Diterpenoids

Fungi are a well-established and prolific source of structurally diverse secondary metabolites, including a vast array of terpenoids. tandfonline.com Between 2010 and 2020, approximately 400 diterpenes specifically produced by fungi were reported, many possessing unique carbon skeletons and significant biological activities. nih.gov The continued exploration of fungal biodiversity is a critical frontier for discovering new bioactive compounds. tandfonline.comresearchgate.net Organisms from unique environments, such as deep-sea sediments and endophytic fungi living within plants, are increasingly recognized as sources of novel chemistry. researchgate.netmdpi.com Future research should prioritize the systematic screening of diverse fungal taxa, from both terrestrial and marine environments, for the presence of phlebiakauranol aldehyde and structurally related kaurane-type diterpenoids. mdpi.com This bioprospecting approach, combined with modern analytical techniques, will likely expand the known library of these valuable compounds.

Genetic Engineering and Synthetic Biology Approaches for Enhanced this compound Production

A major bottleneck in the development of natural products is often the low yield from native producer organisms. Genetic engineering and synthetic biology offer powerful tools to overcome this limitation. nih.govmdpi.com Once the biosynthetic pathway for this compound is identified, heterologous expression in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae could be pursued. nih.govnumberanalytics.com This involves transferring the relevant genes into a host that can be easily cultivated and optimized for high-yield production.

Furthermore, metabolic engineering of the native or a heterologous host can significantly boost titers. mdpi.com Strategies could include the overexpression of rate-limiting enzymes in the biosynthetic pathway, the knockout of competing metabolic pathways to direct more precursors towards this compound synthesis, and the optimization of fermentation conditions. sciepublish.com Synthetic biology tools, such as the construction of genetic circuits, can be used to precisely control the expression of biosynthetic genes, potentially linking production to specific growth phases or external inducers. nih.gov

Chemoinformatic and Computational Approaches for Predictive SAR Modeling

Chemoinformatics and computational modeling are indispensable in modern drug discovery and development. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, uses statistical and machine learning methods to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound, where the aldehyde and hydroxyl groups are considered crucial for its activity, QSAR studies could provide profound insights. medchemexpress.com

Future research should involve generating a library of this compound derivatives and testing their activity. The resulting data can be used to build predictive SAR models. scbdd.com These models would help identify the specific structural features that are most important for its antifungal and cytotoxic effects, enabling the rational design of new analogues with enhanced potency or selectivity. enamine.netuspto.gov This in silico approach can significantly accelerate the optimization process, reducing the time and cost associated with synthesizing and screening new compounds.

Development of this compound as a Research Tool in Plant Biology

The biological activity of this compound suggests its potential as a specialized tool for fundamental research in plant biology. medchemexpress.com Given its antifungal properties against plant pathogens, it could be used to probe the defense mechanisms of plants. medchemexpress.com For instance, treating plants with sub-lethal concentrations of the compound could help identify the specific defense pathways and genes that are activated in response to such a chemical stimulus.

Moreover, plant aldehyde oxidases (AOs) are key enzymes involved in phytohormone biosynthesis and detoxification of various aldehydes. peerj.com this compound could be employed as a chemical probe to study the function and substrate specificity of these enzymes. peerj.com By observing how different plant species or mutants metabolize or respond to this compound, researchers could gain a deeper understanding of aldehyde-related stress responses and hormonal regulation. rsc.orgcshl.eduaspb.org

Investigations into Multi-Target Mechanisms of Action

Natural products often exert their biological effects by interacting with multiple cellular targets, a characteristic that can be advantageous in overcoming drug resistance. nih.govmdpi.com The structure of this compound, with its reactive aldehyde group and multiple hydroxyls, suggests it may not have a single, specific target. medchemexpress.com The aldehyde moiety can readily react with nucleophiles like amine and thiol groups in proteins, potentially inhibiting multiple enzymes simultaneously. nih.gov

Future investigations should employ a multi-pronged approach to elucidate its mechanism of action. This could include transcriptomic and proteomic studies to identify global changes in gene and protein expression in treated fungal cells. Techniques to assess cell membrane integrity, mitochondrial function, and the induction of oxidative stress could reveal its effects on cellular physiology. mdpi.com Identifying a multi-target mechanism could explain its potent activity and guide its potential application where hitting multiple targets is beneficial. nih.gov

Potential Applications in Sustainable Agrochemistry (e.g., bio-pesticides against plant pathogens)

The growing demand for sustainable agricultural practices has spurred the search for effective and environmentally benign alternatives to synthetic pesticides. mdpi.comfrontiersin.org Biopesticides, which are derived from natural sources like plants and microbes, are a key component of this green revolution in agriculture. researchgate.net this compound's demonstrated antifungal and antibacterial activities against a variety of plant pathogens make it a strong candidate for development as a biopesticide. medchemexpress.com

Research should focus on formulation development to enhance its stability and efficacy in field conditions. Efficacy trials against a broader range of economically important plant pathogens are necessary to define its spectrum of activity. As a naturally derived compound, it is likely to be biodegradable, reducing the risk of environmental accumulation associated with many synthetic pesticides. researchgate.net Its development could provide farmers with a new tool for integrated pest management, contributing to more sustainable food production.

Elucidation of Complete Biosynthetic Gene Clusters for this compound

The biosynthesis of secondary metabolites in fungi is typically orchestrated by a set of genes physically located together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov Identifying and characterizing the complete BGC for this compound is a fundamental and critical research goal. biorxiv.org The BGC would contain the gene for the core enzyme, a terpene cyclase that forms the initial kaurane (B74193) skeleton, as well as genes for tailoring enzymes like cytochrome P450 monooxygenases and dehydrogenases that add the hydroxyl and aldehyde functionalities.

Elucidating the BGC can be achieved through genome sequencing of a producing fungal strain and using bioinformatic tools to identify putative terpene BGCs. rsc.org Once identified, functional characterization through gene knockouts or heterologous expression of the cluster can confirm its role in producing this compound. mdpi.com This knowledge is the essential prerequisite for the genetic engineering and synthetic biology approaches described in section 7.2, as it provides the genetic blueprint for the compound's synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.